molecular formula C6H8N2S2 B6613304 1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- CAS No. 88276-00-0

1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)-

Cat. No.: B6613304
CAS No.: 88276-00-0
M. Wt: 172.3 g/mol
InChI Key: IXWWVUDSJRLGQE-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 1,3,4-thiadiazole derivatives allows them to interact with biological targets in a specific manner, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2-methyl-5-(2-propenylthio)- typically involves the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the cyclization of thiosemicarbazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

In an industrial setting, the production of 1,3,4-thiadiazole derivatives may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2-methyl-5-(2-propenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular pathways involved in its biological activities are still under investigation, but studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)- stands out due to its unique structural features, which allow it to interact with a wide range of biological targets.

Properties

IUPAC Name

2-methyl-5-prop-2-enylsulfanyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-3-4-9-6-8-7-5(2)10-6/h3H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWWVUDSJRLGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397982
Record name 1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88276-00-0
Record name 1,3,4-Thiadiazole, 2-methyl-5-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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